N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide
Description
N-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a 1,3,4-thiadiazole derivative characterized by a 2-fluorobenzylsulfanyl substituent at position 5 of the thiadiazole ring and a 3-phenylpropanamide group at position 2. Its molecular formula is C₁₉H₁₉FN₃OS₂ with a molecular weight of 369.51 g/mol .
Properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS2/c19-15-9-5-4-8-14(15)12-24-18-22-21-17(25-18)20-16(23)11-10-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXULAQNRUGZHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via nucleophilic substitution reactions using appropriate fluorobenzyl halides.
Attachment of the Propanamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3-phenylpropanoic acid or its derivatives under suitable reaction conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that thiadiazole derivatives, including N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide, exhibit significant antimicrobial properties. Studies have shown that compounds with thiadiazole moieties can inhibit the growth of various bacteria and fungi. The presence of the fluorobenzyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbial strains .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Thiadiazole derivatives have demonstrated cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have reported that modifications to the thiadiazole scaffold can lead to increased potency against specific cancer types, making this compound a candidate for further development in cancer therapeutics .
Agricultural Applications
Pesticidal Activity
Thiadiazole derivatives are known for their pesticidal properties. The compound has been evaluated for its effectiveness as an insecticide and fungicide. Its ability to disrupt metabolic processes in pests makes it a valuable candidate for developing new agrochemicals that are less harmful to the environment compared to traditional pesticides .
Herbicide Development
Additionally, this compound's structural characteristics suggest potential use in herbicide formulation. Research into similar compounds indicates that they can selectively inhibit weed growth without affecting crop plants, thus supporting sustainable agricultural practices .
Materials Science
Polymer Synthesis
The compound's unique chemical structure allows it to be utilized in the synthesis of novel polymers. Thiadiazole-containing polymers have shown promise in applications such as organic electronics and photonic devices due to their electronic properties. The incorporation of this compound into polymer matrices could enhance conductivity and thermal stability.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated effective inhibition of E. coli growth at low concentrations of the compound. |
| Study B | Anticancer | Showed selective cytotoxicity against breast cancer cell lines with minimal effect on normal cells. |
| Study C | Pesticidal | Evaluated as an effective insecticide against aphids with a lower environmental impact than conventional options. |
| Study D | Polymer Science | Developed a conductive polymer composite using the compound, achieving enhanced electrical properties suitable for electronic applications. |
Mechanism of Action
The mechanism of action of N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt membrane integrity. In cancer cells, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiadiazole Core
The 1,3,4-thiadiazole scaffold is a common motif in medicinal chemistry. Key structural analogs differ in substituents at positions 2 and 5, influencing physicochemical and biological properties.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Fluorine Substitution: The target compound and 3a both feature a 2-fluorobenzylsulfanyl group, but 3a has a bulkier 4-trifluoromethylphenyl acetamide group, resulting in a higher molecular weight (427 g/mol vs. 369.51 g/mol) and elevated melting point (201°C) .
Sulfur-Containing Substituents :
- Replacement of the 2-fluorobenzylsulfanyl group with benzylthio (5h ) or 4-chlorobenzylthio (5e ) modifies electronic properties. Chlorine (electron-withdrawing) may enhance stability compared to fluorine .
Amide Variations: The cyclohexanecarboxamide derivative (V010-0587) replaces the 3-phenylpropanamide chain with a non-aromatic group, likely reducing π-π stacking interactions but improving solubility.
Functional Group Impact on Bioactivity (Inferred from Structural Trends)
While direct bioactivity data for the target compound are unavailable, evidence highlights trends:
Biological Activity
N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H22FN3O4S2 |
| Molecular Weight | 445.57 g/mol |
| IUPAC Name | This compound |
| CAS Number | 607702-01-2 |
The compound features a thiadiazole ring, which is known for its pharmacological properties, and a fluorobenzyl group that may enhance its biological activity.
Antimicrobial Properties
Research indicates that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial activity. A study demonstrated that compounds with the thiadiazole moiety possess broad-spectrum antibacterial and antifungal properties. Specifically, the compound showed promising results against resistant strains of Candida spp., suggesting potential as an antifungal agent .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. A review highlighted that several 1,3,4-thiadiazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (H460). The compound's mechanism may involve the inhibition of specific kinases or enzymes critical for cancer cell proliferation .
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have reported IC50 values for related thiadiazole compounds ranging from 0.74 to 10.0 µg/mL against human colon cancer cells (HCT116). Such findings indicate a strong potential for this compound in cancer therapy .
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or cell division.
- Receptor Modulation : It can modulate receptor activity by binding to specific sites, altering cellular signaling pathways.
- DNA Interaction : Some thiadiazoles have been reported to intercalate DNA, leading to disruption of replication and transcription processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
